

# An In-depth Technical Guide to C18-PEG5-Acid

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## Compound of Interest

Compound Name: C18-PEG5-Acid

CAS No.: 1807534-83-3

Cat. No.: B8025038

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**C18-PEG5-Acid** is a heterobifunctional linker composed of a long-chain saturated fatty acid, stearic acid (C18), and a polyethylene glycol (PEG) chain with five repeating units, terminating in a carboxylic acid. This amphiphilic structure, featuring a hydrophobic C18 tail and a hydrophilic PEG spacer, makes it a valuable tool in drug delivery and bioconjugation. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs, facilitating the creation of targeted and stabilized therapeutic agents.

The incorporation of the C18 lipophilic chain provides a strong anchor for integration into lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs). The PEG5 spacer offers a flexible, hydrophilic linker that can improve the solubility and pharmacokinetic profile of the conjugated molecule. This guide provides a comprehensive overview of the molecular properties, applications, and general experimental considerations for **C18-PEG5-Acid**.

## Molecular Properties and Specifications

The fundamental properties of **C18-PEG5-Acid** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C29H58O7	
Molecular Weight	518.8 g/mol	
CAS Number	1807534-83-3	
Appearance	Varies (typically a solid or waxy solid)	
Purity	Typically >95%	
Solubility	Soluble in a variety of organic solvents	
Storage	Recommended storage at -20°C	

## Applications in Research and Drug Development

The unique structure of **C18-PEG5-Acid** lends itself to several critical applications in the field of drug delivery and development.

### Formation of Stealth Liposomes and Lipid Nanoparticles

The C18 alkyl chain serves as a lipid anchor, enabling the stable incorporation of the PEG-acid into the lipid bilayer of liposomes and lipid nanoparticles (LNPs). The PEG chain then forms a hydrophilic corona on the surface of the nanoparticle. This "stealth" characteristic sterically hinders the binding of opsonins, proteins that mark foreign particles for clearance by the mononuclear phagocyte system. This leads to:

- **Prolonged Circulation Time:** By evading the immune system, the nanoparticles can circulate in the bloodstream for longer periods, increasing the likelihood of reaching the target tissue.
- **Improved Stability:** The PEG layer can also prevent the aggregation of nanoparticles, enhancing their stability in biological fluids.

## Surface Functionalization and Targeted Drug Delivery

The terminal carboxylic acid group on the PEG chain provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This allows for the active targeting of the drug delivery system to specific cells or tissues that overexpress the corresponding receptor. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

## Bioconjugation

**C18-PEG5-Acid** can be used to modify the surface of various biomolecules and materials. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This is useful for:

- Improving the solubility and stability of hydrophobic drugs.
- PEGylating proteins and peptides to increase their half-life and reduce immunogenicity.

## Experimental Protocols

While specific experimental conditions will vary depending on the application, the following provides a general methodology for the use of **C18-PEG5-Acid** in the formation of functionalized lipid nanoparticles.

## General Procedure for Amide Coupling to a Targeting Ligand

This protocol describes the activation of the carboxylic acid on **C18-PEG5-Acid** and its subsequent conjugation to an amine-containing targeting ligand.

Materials:

- **C18-PEG5-Acid**
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Amine-containing targeting ligand (e.g., peptide, antibody fragment)
- Anhydrous, amine-free organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)

#### Methodology:

- Activation of **C18-PEG5-Acid**:
  - Dissolve **C18-PEG5-Acid**, NHS, and EDC in a 1:1.2:1.2 molar ratio in the chosen anhydrous organic solvent.
  - Allow the reaction to proceed at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Conjugation to the Targeting Ligand:
  - Remove the organic solvent from the activated C18-PEG5-NHS ester under vacuum.
  - Dissolve the targeting ligand in the reaction buffer.
  - Add the activated C18-PEG5-NHS ester to the ligand solution. The molar ratio of the NHS ester to the ligand should be optimized but is typically in the range of 5:1 to 20:1.
  - Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Quenching and Purification:
  - Quench any unreacted NHS ester by adding a quenching reagent.
  - Purify the resulting C18-PEG5-Ligand conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase high-performance liquid

chromatography (RP-HPLC).

## Formulation of Functionalized Lipid Nanoparticles

This protocol outlines the preparation of lipid nanoparticles incorporating the C18-PEG5-Ligand conjugate.

Materials:

- C18-PEG5-Ligand conjugate
- Primary lipid (e.g., Phosphatidylcholine)
- Cholesterol
- Helper lipid (e.g., DOPE)
- Encapsulated drug (hydrophobic or hydrophilic)
- Appropriate buffer system

Methodology:

- Lipid Film Hydration Method:
  - Dissolve the primary lipid, cholesterol, helper lipid, and the C18-PEG5-Ligand conjugate in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar percentage of the C18-PEG5-Ligand is typically between 1-5 mol%.
  - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
  - Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by vortexing or sonication. This will form multilamellar vesicles.
- Size Reduction and Purification: \*

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